molecular formula C9H13NO2 B8650304 1-(3-Hydroxytetrahydrofuran-3-yl)cyclobutanecarbonitrile

1-(3-Hydroxytetrahydrofuran-3-yl)cyclobutanecarbonitrile

Cat. No.: B8650304
M. Wt: 167.20 g/mol
InChI Key: YTIIOWYPFZFQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxytetrahydrofuran-3-yl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C9H13NO2/c10-6-8(2-1-3-8)9(11)4-5-12-7-9/h11H,1-5,7H2

InChI Key

YTIIOWYPFZFQEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2(CCOC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclobutanecarbonitrile (405 mg, 5 mmol) in THF (7 ml) was added 2.0M lithium diisopropylamide (2.5 ml, 5 mmol) dropwise at −78° C. The reaction solution was stirred at −78° C. for 40 minutes, followed by the addition of a solution of dihydrofuran-3(2H)-one (473 mg, 5.5 mmol) in hexamethylphosphoramide (268 mg, 1.5 mmol). The mixture was warmed to room temperature and stirred for 3 hours. The reaction mixture was quenched with 1N aqueous HCl solution and extracted with EtOAc (3×20 mL). The combined organic phases were washed with brine (10 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography (eluted with petroleum ether:EtOAc=20:1) to provide the title compound as a corloless oil (0.37 g, yield 44%). 1H NMR (400 MHz, CDCl3): δ 4.15-4.05 (m, 2H), 3.86 (d, J=10.0 Hz, 1H), 3.74 (d, J=9.6 Hz, 1H), 2.47-2.42 (m, 4H), 2.39-2.31 (m, 3H), 2.01-1.94 (m, 2H).
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Two
Yield
44%

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